3-((4-chlorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O5S2/c19-13-4-6-15(7-5-13)29(26,27)9-8-17(23)21-18-20-16(11-28-18)12-2-1-3-14(10-12)22(24)25/h1-7,10-11H,8-9H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKMDGAXWHBNBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-Chlorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)propanamide typically involves multiple steps, starting with the preparation of the core thiazol-2-yl and chlorophenylsulfonyl components. These components are then coupled using appropriate reagents and reaction conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.
Medicine: In the medical field, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets can be explored for therapeutic purposes, such as in the treatment of diseases.
Industry: In industry, this compound can be used in the development of new materials or as a component in chemical formulations. Its properties may be harnessed for various industrial applications, including coatings, adhesives, and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-((4-Chlorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)propanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Electronic and Steric Effects
- Nitro vs. Chloro/Pyridinyl Substituents: The 3-nitro group in the target compound is more electron-withdrawing than the 4-chlorophenyl or 4-pyridinyl groups in analogs (e.g., ).
- Fluorine Substitution : Compounds with fluorinated benzo-thiazole rings () exhibit improved metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius, whereas the nitro group may confer contrasting properties .
Pharmacokinetic Implications
- Lipophilicity : The nitro group increases molecular polarity compared to chloro or ethoxybenzofuran substituents (), which could reduce passive diffusion across membranes but enhance solubility in polar solvents .
Biological Activity
The compound 3-((4-chlorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)propanamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological mechanisms, and activity of this compound based on diverse scientific literature.
Chemical Structure and Synthesis
The molecular formula of the compound is , and its structure features a thiazole ring, a sulfonamide group, and a nitrophenyl moiety. The synthesis typically involves several steps:
- Formation of the Thiazole Ring : The thiazole moiety can be synthesized via cyclization reactions involving appropriate thioketones and amines.
- Sulfonylation : The introduction of the sulfonyl group can be achieved through the reaction with chlorosulfonic acid.
- Amidation : Final coupling with various amines leads to the formation of the desired propanamide structure.
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial properties, primarily through the inhibition of bacterial folate synthesis. The specific compound under study may exhibit enhanced activity due to its unique structural features:
- Mechanism of Action : It is hypothesized that the sulfonamide group competes with para-aminobenzoic acid (PABA), disrupting folate synthesis in bacteria, thus inhibiting their growth .
- Case Studies : In vitro studies have demonstrated activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Candida species .
Anticancer Activity
Recent studies have indicated that thiazole derivatives possess significant anticancer potential:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .
- Research Findings : In vitro assays showed that compounds with similar thiazole structures exhibited IC50 values in the low micromolar range against different cancer cell lines, suggesting promising anticancer activity .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other similar compounds:
| Compound Name | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity (IC50 μM) |
|---|---|---|
| This compound | 2 - 8 | 1.61 - 1.98 |
| Thiazole Derivative A | 4 - 16 | 0.5 - 1.0 |
| Thiazole Derivative B | 8 - 32 | 1.5 - 2.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
